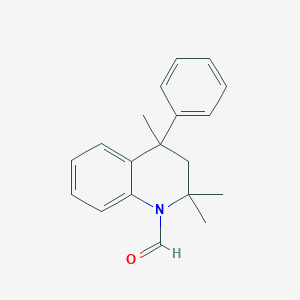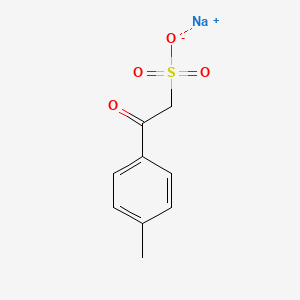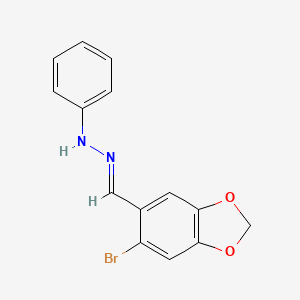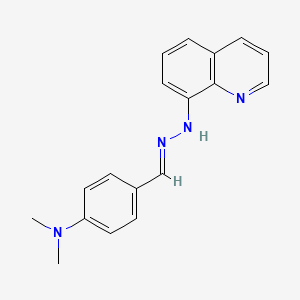
2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinecarbaldehyde
説明
2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinecarbaldehyde, also known as TPD, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TPD is a derivative of quinoline, a heterocyclic aromatic compound, and is commonly used as a fluorescent material in organic light-emitting diodes (OLEDs) and other optoelectronic devices. In
科学的研究の応用
2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinecarbaldehyde has numerous applications in scientific research, particularly in the field of optoelectronics. As a fluorescent material, this compound is used in OLEDs, which are increasingly being used in electronic displays and lighting due to their high efficiency and low power consumption. This compound has also been used as a sensor for detecting metal ions and as a catalyst in organic synthesis.
作用機序
The mechanism of action of 2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinecarbaldehyde as a fluorescent material is based on its ability to absorb light and emit it at a different wavelength. This process, known as fluorescence, occurs when the electrons in this compound are excited by a photon of light and jump to a higher energy level. When these electrons return to their original energy level, they emit a photon of light at a longer wavelength than the absorbed photon, resulting in fluorescence.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound, as it is primarily used in optoelectronics and not for medicinal purposes. However, studies have shown that this compound is non-toxic and has low cytotoxicity, making it a safe material for use in electronic devices.
実験室実験の利点と制限
One of the main advantages of 2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinecarbaldehyde is its high efficiency as a fluorescent material, which makes it ideal for use in OLEDs and other optoelectronic devices. This compound is also easy to synthesize and has a relatively low cost. However, this compound has limitations in terms of its stability and solubility, which can affect its performance in certain applications.
将来の方向性
There are numerous future directions for research on 2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinecarbaldehyde, particularly in the field of optoelectronics. One area of focus is improving the stability and solubility of this compound to enhance its performance in electronic devices. Another area of research is exploring the use of this compound as a sensor for detecting other types of molecules, such as gases or biomolecules. Additionally, this compound could be used as a catalyst in other types of organic synthesis reactions.
特性
IUPAC Name |
2,2,4-trimethyl-4-phenyl-3H-quinoline-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-18(2)13-19(3,15-9-5-4-6-10-15)16-11-7-8-12-17(16)20(18)14-21/h4-12,14H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXDDTWLTUGQPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2N1C=O)(C)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(5-bromo-2-furyl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838237.png)
![3',5'-bis(4-iodophenyl)-1'-phenyldispiro[indene-2,2'-pyrrolidine-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B3838241.png)

![3-(2-chloro-6-methoxy-3-quinolinyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838257.png)



![2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]acrylonitrile](/img/structure/B3838289.png)
![2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile](/img/structure/B3838296.png)
![3-(4-nitrophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838304.png)
![3-(5-bromo-2-furyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838313.png)
![3-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838340.png)
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)acrylonitrile](/img/structure/B3838341.png)